cloruri dei metalli di transizione

Transition metal chlorides are a diverse class of inorganic compounds consisting of transition metals covalently bonded to chloride ions (Cl⁻). These compounds exhibit a wide range of chemical and physical properties, depending on the specific metal involved. Common examples include iron(III) chloride (FeCl₃), nickel(II) chloride (NiCl₂), and copper(I) chloride (CuCl). Transition metal chlorides can exist in various crystalline forms and may adopt different coordination geometries around the metal center.

These compounds are widely used in organic synthesis, catalysis, and as analytical reagents. For instance, they serve as effective catalysts in various chemical reactions due to their ability to participate in redox processes. Additionally, transition metal chlorides find applications in the preparation of other organometallic compounds, dye intermediates, and pigments.

The versatility of these compounds stems from the unique electronic configurations of transition metals, which allow for a range of oxidation states and coordination numbers. This makes them valuable tools in both academic research and industrial settings.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

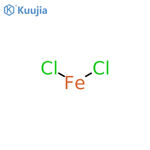

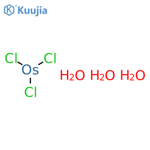

|

Iron(II) Chloride | 7758-94-3 | Cl2Fe |

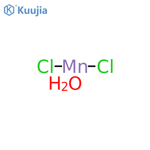

|

Manganese Dichloride | 7773-01-5 | Cl2Mn |

|

Silver Chloride | 7783-90-6 | AgCl |

|

Manganese chloride (tetrahydrate), molecular biology grade,≥99.0% (KT) | 13446-34-9 | Cl2H2MnO |

|

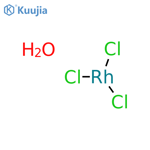

Rhodium(III) chloride trihydrate | 13569-65-8 | Cl3H2ORh |

|

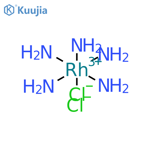

Pentaaminechlororhodium(III) chloride | 13820-95-6 | Cl2H10N5Rh |

|

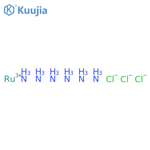

Hexaammineruthenium(III) Trichloride | 14282-91-8 | Cl3H18N6Ru |

|

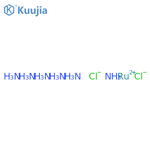

Hexaammineruthenium(II) chloride | 15305-72-3 | Cl2H18N6Ru |

|

Osmium(III) chloride trihydrate | 135296-80-9 | Cl3H6O3Os |

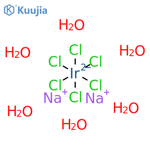

|

Iridate(2-),hexachloro-, sodium (1:2), (OC-6-11)- | 16941-25-6 | Cl6H12IrNa2O6 |

Letteratura correlata

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

Fornitori consigliati

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati